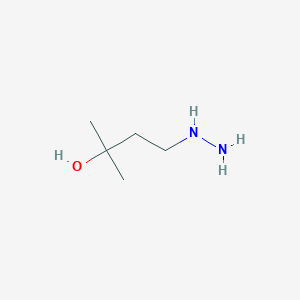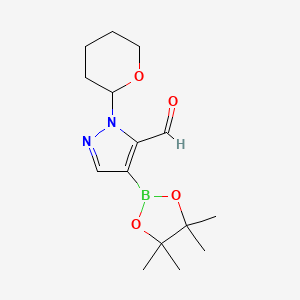
4-hydrazinyl-2-methyl-2-Butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-hydrazinyl-2-methyl-2-Butanol” is a chemical compound with the molecular formula C5H14N2O . It is also known by other synonyms such as “4-Hydrazineyl-2-methylbutan-2-ol” and "2-Butanol, 4-hydrazinyl-2-methyl-" .
Molecular Structure Analysis
The molecular structure of “4-hydrazinyl-2-methyl-2-Butanol” can be analyzed using various spectroscopic techniques. For instance, Infrared Spectroscopy can be used to identify the presence of specific functional groups. In the case of alcohols, there are typically strong C-O stretching modes near 1000 cm-1 and large peaks around 3400 cm-1 which are usually very broad, indicating the presence of O-H groups .
Applications De Recherche Scientifique
Biofuel Production and Engine Performance
Research has demonstrated the potential of butanol and its derivatives as biofuels. Rakopoulos et al. (2010) conducted experiments to evaluate the effects of blends of n-butanol with conventional diesel fuel on the performance and exhaust emissions of a diesel engine. Their findings suggest that bio-butanol forms a promising bio-fuel for diesel engines, highlighting the relevance of butanol derivatives in renewable energy applications (Rakopoulos et al., 2010).
Metabolic Engineering for Chemical Production
Yim et al. (2011) explored the metabolic engineering of Escherichia coli for the direct production of 1,4-butanediol (BDO), a valuable chemical from renewable carbohydrate feedstocks. This study underscores the feasibility of using engineered microorganisms to produce chemicals closely related to or derivable from butanol and its derivatives (Yim et al., 2011).
Chemical Synthesis and Biological Activity
Gul et al. (2016) synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides and evaluated their carbonic anhydrase inhibitory effects. This study illustrates the chemical versatility of hydrazinyl compounds and their potential in medicinal chemistry, providing a context for the potential applications of "4-hydrazinyl-2-methyl-2-Butanol" in similar synthetic and biological explorations (Gul et al., 2016).
Renewable Resources and Environmental Sustainability
Lee and Park et al. (2008) reviewed the biotechnological production of butanol by clostridia, highlighting the importance of butanol and its derivatives from renewable resources. The review discusses the potential of fermentative butanol production as an industrial process, emphasizing the role of metabolic engineering and biotechnology in enhancing the sustainability and efficiency of production processes (Lee et al., 2008).
Safety And Hazards
Propriétés
IUPAC Name |
4-hydrazinyl-2-methylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O/c1-5(2,8)3-4-7-6/h7-8H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDGOTPXOYUCNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCNN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydrazinyl-2-methyl-2-Butanol | |
CAS RN |
432509-15-4 |
Source


|
| Record name | 4-hydrazinyl-2-methylbutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzyl-8-((2,4-difluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2760016.png)

![1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(3-fluoro-4-methoxyphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2760019.png)


![4-(4-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}benzenesulfonyl)morpholine](/img/structure/B2760022.png)
![Tert-butyl 2-[(2,2,2-trifluoroethyl)amino]acetate](/img/structure/B2760024.png)
![3'-(4-chlorophenyl)-1-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2760027.png)
![1-(2-ethoxyphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2760028.png)
![Methyl (E)-4-[3-[4-(morpholine-4-carbonyl)-1H-pyrazol-5-yl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2760029.png)



